molecular formula C14H10N4O5S B2835327 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865285-86-5

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B2835327
CAS RN: 865285-86-5
M. Wt: 346.32
InChI Key: YLNZQECTPZOKJU-UHFFFAOYSA-N
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Description

The compound “N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a nitrothiophene ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

Oxadiazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as core structures in medicinal chemistry .

Scientific Research Applications

Anticancer Activity

The pharmacophore hybridization approach has been pivotal in designing drug-like small molecules with anticancer properties . In this context, our compound demonstrates promise. Its structure combines a pyrazoline scaffold with a 1,3,4-thiadiazole moiety, both of which are essential in modern anticancer drug design. Researchers have studied its activity in vitro using the “60 lines screening” protocol (NCI DTP), revealing its potential as an anticancer agent.

Organic Synthesis and Catalysis

Beyond its biological applications, our compound could serve as a scaffold in organic synthesis. Diaryl selenides, structurally related to our compound, have been used in various synthetic transformations and catalytic processes . Investigating its reactivity and selectivity in organic reactions is worthwhile.

Antiglycation Activity

Indole derivatives, such as our compound, have garnered interest due to their diverse biological activities . Specifically, antiglycation properties are relevant in managing diabetes-related complications. Evaluating our compound’s ability to inhibit protein glycation could provide valuable insights.

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S/c1-22-9-5-3-2-4-8(9)13-16-17-14(23-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNZQECTPZOKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

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